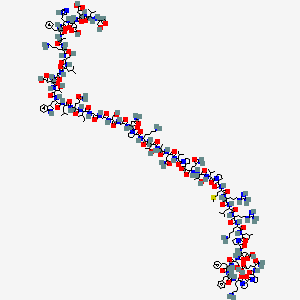
4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate
Descripción general
Descripción
4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate is a chemical compound with the molecular formula C14H8N6Na2O6S2·4H2O. It is known for its application in enzyme immobilization through photo-crosslinking and is water-soluble over a wide pH range .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate typically involves the diazotization of 4,4’-diamino-2,2’-stilbenedisulfonic acid. This process includes the reaction of the diamino compound with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium azide to form the diazido derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow the same principles as laboratory synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Photochemical Reactions: The compound can undergo photolysis, leading to the formation of reactive nitrene intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.
Photochemical Reactions: UV light exposure to induce photolysis.
Major Products
Aplicaciones Científicas De Investigación
4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate is used in various scientific research applications:
Chemistry: As a reagent for enzyme immobilization on fibroin by photo-crosslinking.
Biology: In studies involving enzyme immobilization and protein interactions.
Mecanismo De Acción
The mechanism of action of 4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate involves the generation of nitrene intermediates upon exposure to UV light. These intermediates can form covalent bonds with various substrates, leading to stable immobilization of enzymes or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used in the synthesis of dyes and optical brighteners.
4,4’-Dinitrostilbene-2,2’-disulfonic acid disodium salt: Another derivative used in various chemical applications.
Uniqueness
4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate is unique due to its ability to form reactive nitrene intermediates upon UV exposure, making it particularly useful for enzyme immobilization and other applications requiring stable covalent linkages .
Propiedades
IUPAC Name |
disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2/b2-1+;;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRPZJTEIQWSU-IRTUOLCXSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-90-3 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-diazidostilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride](/img/structure/B8220573.png)
![2-(1-Bicyclo[1.1.1]pentanyl)aniline](/img/structure/B8220574.png)

![tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]carbamate;hydrochloride](/img/structure/B8220594.png)
![3-(1,3-Benzothiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220599.png)
![3-(1H-benzimidazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8220605.png)
![4-(Aminomethyl)bicyclo[2.2.1]heptan-1-ol;hydrochloride](/img/structure/B8220616.png)


![beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-](/img/structure/B8220646.png)

![disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8220662.png)
![disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8220674.png)
![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B8220676.png)
